1-(9H-carbazol-9-yl)-3-(diethylamino)propan-2-ol thiophene-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

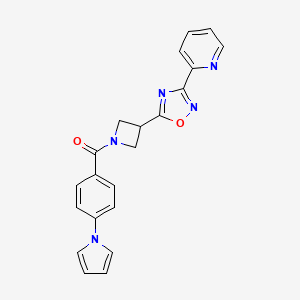

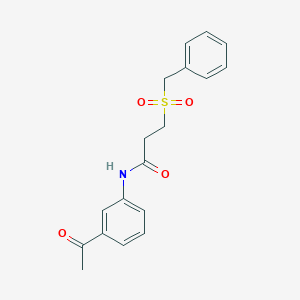

1-(9H-carbazol-9-yl)-3-(diethylamino)propan-2-ol thiophene-2-carboxylate, also known as CDT, is a synthetic compound that has been used in scientific research.

Wissenschaftliche Forschungsanwendungen

Carbazole-Based Molecules for Light Emitting Applications Recent studies have highlighted the significance of carbazole-based molecules, particularly those with a donor-acceptor (D-A) structure, in light-emitting applications such as TADF (thermally activated delayed fluorescence) and phosphorescent organic light-emitting diodes (OLEDs). Carbazole units, due to their ability to facilitate bipolar charge transport, are pivotal in enhancing the performance of OLEDs. These materials are instrumental in advancing the efficiency and durability of OLEDs, showcasing the broader potential of carbazole derivatives in optoelectronic devices (Ledwon, 2019).

Impact on Medicinal Chemistry Carbazole derivatives, particularly those substituting thiophene, have demonstrated substantial influence in medicinal chemistry. They form the backbone of numerous bioactive molecules, contributing to the development of drugs with antiviral, antitumor, antimycobacterial, and antiparkinsonian activities. The structural modification of these derivatives, such as bioisosteric replacement with heteroaryl substituents, significantly affects their pharmacological activities, offering a versatile scaffold for drug discovery and development (Ostrowski, 2022).

Thiophene Derivatives in Biological Research Thiophene derivatives, including those related to carbazole structures, have been extensively reviewed for their biological interest over the past decades. These compounds exhibit a broad spectrum of therapeutic properties in various biological test systems. The research underscores the complexity and diversity of thiophene's biological activities, making it a valuable component in the design of new therapeutic agents (Drehsen & Engel, 1983).

Optoelectronic Materials Development The integration of carbazole and thiophene units into π-extended conjugated systems has been identified as a promising strategy for developing novel optoelectronic materials. These compounds are utilized in the fabrication of materials for organic light-emitting diodes, including highly efficient red phosphorescent OLEDs and materials with potential for nonlinear optical applications. This underscores the critical role of carbazole and thiophene derivatives in advancing optoelectronic technologies (Lipunova et al., 2018).

Synthetic Routes and Chemical Properties In addition to their applications in OLEDs and medicinal chemistry, carbazole and thiophene derivatives are explored for their synthetic versatility. Novel synthetic routes have been developed for carbazoles through cascade reactions, highlighting the potential for creating fused aromatic systems via C-H bond activation. This methodological advancement facilitates the exploration of carbazole's photophysical properties for various industrial applications (Dinda, Bhunia, & Jana, 2020).

Eigenschaften

IUPAC Name |

1-carbazol-9-yl-3-(diethylamino)propan-2-ol;thiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O.C5H4O2S/c1-3-20(4-2)13-15(22)14-21-18-11-7-5-9-16(18)17-10-6-8-12-19(17)21;6-5(7)4-2-1-3-8-4/h5-12,15,22H,3-4,13-14H2,1-2H3;1-3H,(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHUABAGASAIZQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(CN1C2=CC=CC=C2C3=CC=CC=C31)O.C1=CSC(=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl (5-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate](/img/structure/B2626712.png)

![Methyl 3-[(2,2,2-trifluoroethyl)amino]propanoate](/img/structure/B2626715.png)

![Ethyl 2-{3-[2-(benzoylamino)ethyl]phenoxy}acetate](/img/structure/B2626716.png)

![3-fluoro-4-methoxy-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B2626717.png)

![(E)-2-phenyl-N-[1-(pyridin-3-ylmethyl)-1,2,4-triazol-3-yl]ethenesulfonamide](/img/structure/B2626719.png)

![2,5-dichloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2626724.png)

![Methyl 4-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]anilino]-4-oxobutanoate](/img/structure/B2626729.png)